1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

説明

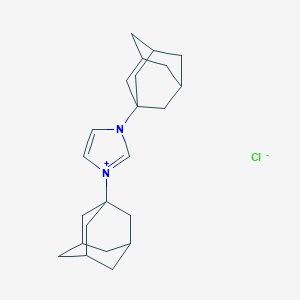

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS 131042-78-9) is an imidazolium-based ionic liquid with a molecular formula of C₂₃H₃₃ClN₂ and a molecular weight of 372.97 g/mol . Its structure features two adamantyl groups at the 1- and 3-positions of the imidazolium ring, conferring exceptional steric bulk and hydrophobicity. This compound is primarily used as a precursor for N-heterocyclic carbenes (NHCs), which serve as ligands in transition-metal catalysis . Storage recommendations include protection from light and maintenance under inert atmospheres at room temperature .

準備方法

The synthesis of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride typically involves the reaction of adamantane derivatives with imidazole. One common method involves the alkylation of imidazole with 1-adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imidazolium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

化学反応の分析

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantane-based ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of adamantane-based alcohols.

Substitution: The imidazolium chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.

科学的研究の応用

Chemical Synthesis and Reactions

The synthesis of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole with adamantane derivatives. This process can be carried out using strong bases like sodium hydride or potassium tert-butoxide. The resulting imidazolium salt can then undergo various chemical reactions, including:

- Oxidation : Using agents such as potassium permanganate to form ketones or carboxylic acids.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to produce alcohols.

- Substitution : Facilitating nucleophilic substitution reactions to create substituted derivatives.

Chemistry

This compound serves as a precursor for synthesizing other adamantane-based compounds. Its unique structure allows it to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

Research has indicated potential antiviral and antibacterial properties due to the adamantane moiety's ability to interact with viral proteins. Studies have shown that the compound can inhibit viral replication by targeting specific molecular pathways.

Medicine

The compound has been investigated for its role in drug delivery systems. Its unique chemical structure offers advantages in formulating pharmaceuticals aimed at treating viral infections. For instance, its interaction with cell membranes may enhance drug absorption and efficacy .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its thermal stability and rigidity make it suitable for high-performance applications .

Antiviral Activity

A study highlighted the compound's effectiveness against certain viral strains. In vitro tests demonstrated that this compound inhibited viral replication by disrupting the interaction between viral proteins and host cell membranes.

Material Science Innovations

Recent research showcased the use of this compound in creating novel polymer composites. The addition of this compound improved the mechanical properties and thermal stability of the resulting materials, making them ideal for aerospace applications .

作用機序

The mechanism of action of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. Additionally, the imidazolium group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride with analogous imidazolium salts:

Notes:

- Hydrophobicity: Adamantyl groups reduce water solubility, making this compound suitable for non-aqueous reaction environments, unlike hydrophilic analogs like AMIM-Cl .

2.2.1. Catalytic Performance

- NHC Precursor : Deprotonation of this compound generates a bulky NHC ligand, which enhances catalytic activity in cross-coupling and oxidation reactions by preventing metal aggregation .

- Comparison with Cyclohexyl Analogs : Cyclohexyl-substituted imidazolium salts (e.g., 1,3-Dicyclohexylimidazolium chloride) offer a balance between steric bulk and flexibility, often yielding higher reaction yields in less-demanding catalytic systems .

- Aryl-Substituted Derivatives : Compounds like 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride are preferred for enantioselective catalysis due to their rigid, chiral environments .

Research Findings and Limitations

- Synthesis Challenges : The adamantyl compound’s synthesis requires stringent conditions due to the low reactivity of adamantane, leading to higher costs compared to cyclohexyl or aryl derivatives .

- Reactivity Trade-offs: While steric bulk enhances stability, it may reduce catalytic turnover rates in sterically congested reactions compared to less-hindered analogs .

- Environmental Impact : Hydrophobic imidazolium salts like the adamantyl derivative persist longer in ecosystems, raising concerns about bioaccumulation .

生物活性

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS Number: 131042-78-9) is a compound that exhibits significant biological activity, particularly in the fields of virology and antibacterial research. Its unique structure, which combines adamantane and imidazolium moieties, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The molecular formula of this compound is C₂₃H₃₃ClN₂, with a molecular weight of 372.974 g/mol. The compound has a melting point of approximately 345–346 °C .

The biological activity of this compound is primarily attributed to its interaction with viral proteins and bacterial cell membranes:

- Viral Inhibition : The adamantane moiety is known to inhibit viral replication by interacting with viral proteins. This interaction disrupts the function of these proteins, thereby preventing the virus from effectively replicating within host cells.

- Antibacterial Activity : The imidazolium group can interact with bacterial cell membranes, leading to membrane disruption and subsequent cell death. This mechanism suggests potential use as an antibacterial agent.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties similar to those of other adamantane derivatives such as amantadine and rimantadine. These compounds are traditionally used in treating influenza viruses by inhibiting the M2 ion channel protein essential for viral replication .

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of the bacterial cell membrane integrity, which can lead to cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and applications of this compound compared to other adamantane derivatives:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antiviral, Antibacterial | Potential drug development |

| Amantadine | Antiviral | Treatment for influenza |

| Rimantadine | Antiviral | Treatment for influenza |

| Memantine | Neuroprotective | Treatment for Alzheimer's disease |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of influenza A virus in cell cultures at concentrations showing minimal cytotoxicity. The IC50 value was found to be comparable to that of amantadine .

- Antibacterial Testing : In another study, this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride?

- Methodological Answer : The compound is synthesized via quaternization of 1-adamantyl-substituted imidazole derivatives. A typical procedure involves reacting 1-adamantylimidazole with 1-adamantyl chloride in a polar solvent (e.g., chloroform or dichloromethane) under reflux conditions. Purification is achieved through recrystallization or column chromatography. Key characterization includes / NMR to confirm the absence of unreacted precursors and the presence of characteristic NCHN proton resonances (~9–10 ppm) . For analogous imidazolium salts, reaction times can be reduced by avoiding solvents and using elevated temperatures .

Q. How is the structural integrity of this compound verified in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using programs like SHELXL, which analyze bond lengths, angles, and crystallographic disorder. For example, related imidazolium salts exhibit C–C bond lengths averaging 1.35–1.40 Å in the imidazolium ring, with adamantyl substituents contributing to steric bulk . Disorder in solvent molecules (e.g., dichloromethane) is resolved via multi-scan absorption corrections .

Advanced Research Questions

Q. How do steric effects from adamantyl groups influence the catalytic performance of derived N-heterocyclic carbenes (NHCs)?

- Methodological Answer : The adamantyl groups impose significant steric hindrance, stabilizing NHC-metal complexes and enhancing catalytic longevity. For example, in cross-coupling reactions, bulky NHC ligands derived from this salt improve turnover numbers by preventing metal aggregation. Comparative studies with less bulky analogues (e.g., isopropyl-substituted NHCs) show reduced activity due to ligand dissociation . Kinetic studies using NMR or mass spectrometry can track metal-ligand stability under catalytic conditions .

Q. What methodologies are employed to analyze counterion effects on the reactivity of imidazolium salts in transition metal catalysis?

- Methodological Answer : Counterion effects are studied by synthesizing salts with varying anions (e.g., chloride vs. tetrafluoroborate). Electrochemical methods (cyclic voltammetry) and NMR (for BF) assess anion lability. For instance, chloride ions may act as coordinating ligands, whereas tetrafluoroborate is non-coordinating, altering metal center electrophilicity. Catalytic efficiency in Mizoroki-Heck or Suzuki-Miyaura reactions is compared using turnover frequency (TOF) metrics .

Q. How can researchers resolve contradictions in reported catalytic activities when using different imidazolium-based precursors?

- Methodological Answer : Contradictions often arise from variations in substituent electronic/steric profiles or reaction conditions (solvent, temperature). Systematic studies should:

- Control substituent bulk (e.g., adamantyl vs. mesityl) while keeping electronic properties constant.

- Use density functional theory (DFT) to calculate ligand steric parameters (e.g., percent buried volume, %V).

- Perform kinetic profiling under identical conditions (e.g., time-resolved UV-Vis for reaction progress) .

特性

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYVTILCOIEOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370573 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131042-78-9 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。